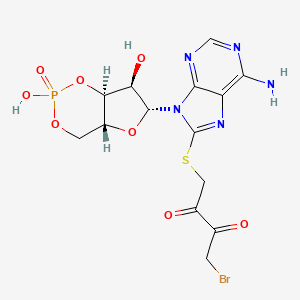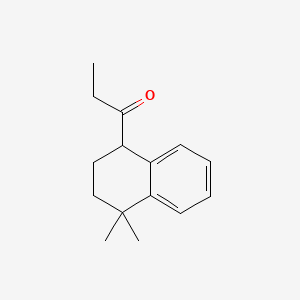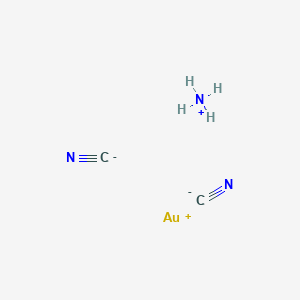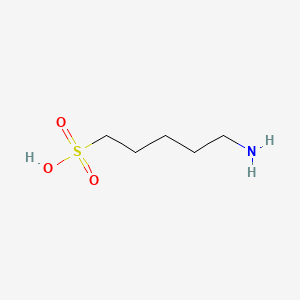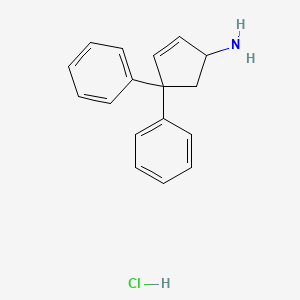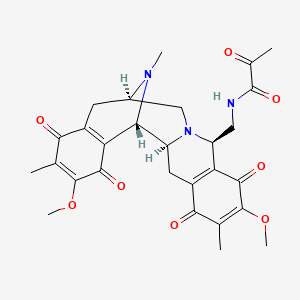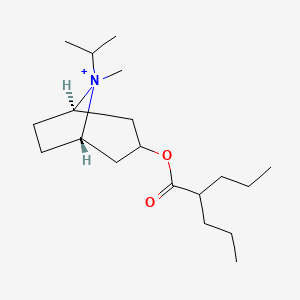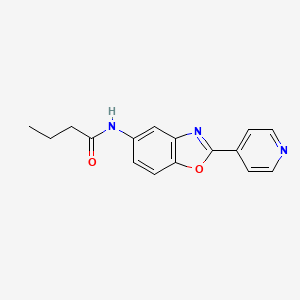
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide is a benzoxazole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide compounds are synthesized through methods that emphasize their potential as precursors for heterocyclic compounds. Techniques involve the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods have paved the way for the development of new heterocyclic compounds, indicating the synthetic importance of these compounds in chemical research (Fadda, Abdel‐Galil, & Elattar, 2015).
Heterocyclic Synthesis
Research has demonstrated the utility of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide derivatives in the synthesis of various heterocyclic compounds. These include new dihydropyridines, dihydropyridazines, and thiourea derivatives, showcasing the versatility of these compounds in creating pharmacologically relevant structures (Hafiz, Ramiz, & Sarhan, 2011).
Antimicrobial and Anticonvulsant Activities
Several studies have focused on the biological applications of these compounds, particularly in developing new antimicrobial and anticonvulsant agents. For instance, pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety have shown moderate antimicrobial activity, highlighting their potential in addressing bacterial resistance issues (Darwish, Kheder, & Farag, 2010). Additionally, hybrid molecules derived from these compounds have displayed promising anticonvulsant properties in preclinical models, suggesting their efficacy in treating epilepsy (Kamiński, Rapacz, & Filipek, 2016).
Photophysical Properties
The photophysical properties of derivatives such as N-(tert-butyloxycarbonyl)-3-[2-(4-pyridyl)benzoxazol-5-yl]-l-alanine methyl ester have been explored, revealing fluorescence characteristics that depend on solvent polarity. This aspect opens avenues for these compounds' use in fluorescence-based applications and bioimaging technologies (Guzow, Szabelski, & Wiczk, 2002).
Eigenschaften
Produktname |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-3-15(20)18-12-4-5-14-13(10-12)19-16(21-14)11-6-8-17-9-7-11/h4-10H,2-3H2,1H3,(H,18,20) |
InChI-Schlüssel |
DRSCWSKFWPKNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



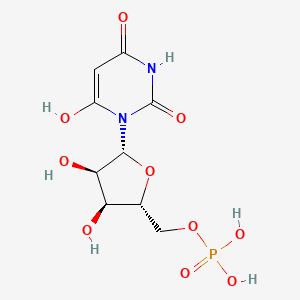
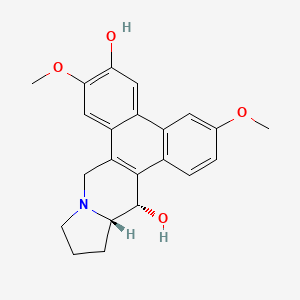
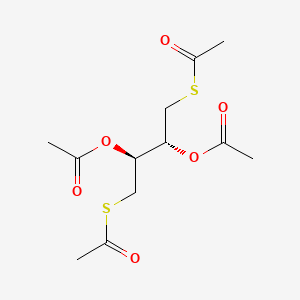
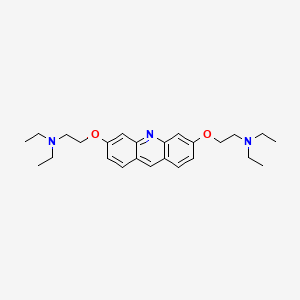
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
